1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is a compound that falls under the category of indolyl carboxylic acids and derivatives. These compounds are characterized by a carboxylic acid chain linked to an indole ring structure. The specific compound in question has the CAS Number 141102-32-1 and is recognized for its potential biological activities, particularly in plant growth regulation and cellular processes.
1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- belongs to the class of organic compounds known as indoles and derivatives, specifically categorized as indolyl carboxylic acids. This classification highlights its structural features and functional properties relevant to both organic chemistry and biological applications .
The synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- can be achieved through several synthetic routes. Common methods include:
The synthesis typically requires specific catalysts and solvents to optimize yield and purity. For example, using a Lewis acid catalyst can facilitate the reaction between indole and acetic acid derivatives, leading to the formation of the desired compound.
The molecular formula for 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is C10H11NO3, with a molecular weight of approximately 193.1992 g/mol. The structure features an indole ring with a hydroxyl group at the 4-position and an acetic acid moiety attached at the 3-position.
1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- primarily involves its role as a plant growth regulator. It acts by promoting cell elongation and division through interaction with specific receptors in plant cells. This interaction triggers signaling pathways that lead to physiological responses such as:
1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is typically a solid at room temperature with potential solubility in organic solvents.
The compound exhibits acidic properties due to the presence of the carboxylic acid group, which can participate in hydrogen bonding and affect its solubility and reactivity.
1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- has significant applications in scientific research:
The biosynthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- (hereafter referred to as 4-hydroxy-IAA) in plants originates from the aromatic amino acid tryptophan (Trp), which serves as the universal precursor for indolic compounds. While plants primarily synthesize standard indole-3-acetic acid (IAA) via the indole-3-pyruvate (IPyA) pathway, the hydroxylated variant incorporates additional oxidative steps. The shikimate pathway—conserved in plants, bacteria, and fungi but absent in animals—generates the aromatic amino acid precursors. Chorismate, the terminal product of this pathway, undergoes conversion to anthranilate, followed by multiple enzymatic steps to yield tryptophan [8].
In plant-associated microorganisms residing in the rhizosphere, tryptophan from root exudates serves as the primary substrate for 4-hydroxy-IAA biosynthesis. The hydroxylation likely occurs at the C4 position of the indole ring, catalyzed by cytochrome P450 monooxygenases or flavin-dependent dioxygenases. This modification precedes or follows the standard IAA biosynthetic steps, creating a branch point in auxin metabolic networks. The presence of hydroxylated IAA derivatives in plant tissues suggests their endogenous production via microbial symbionts that modify plant-derived IAA or directly synthesize the compound from shared tryptophan pools [1] [3].
Table 1: Tryptophan-Dependent Pathways Yielding Hydroxylated IAA Derivatives
Pathway | Key Intermediate | Plant-Microbe System | Reported Yield (μg/mL) |
---|---|---|---|
Modified IPyA | 4-Hydroxy-indole-3-pyruvate | Enterobacter-Maize | 3378 (max) [9] |
IAM Oxidation | 4-Hydroxy-indoleacetamide | Streptomyces-Medicinal plants | Not quantified [1] |
TAM Hydroxylation | 4-Hydroxy-tryptamine | Bacillus-Soil rhizosphere | Trace levels [1] |
Microorganisms employ specialized aromatic amino acid metabolic networks to synthesize 4-hydroxy-IAA, often achieving higher efficiencies than plants. Enterobacter species—notably E. xiangfangensis BWH6 and E. asburiae STY10—demonstrate exceptional productivity, generating up to 3477 μg/mL of IAA derivatives when supplemented with tryptophan [9]. Genomic analyses confirm these strains utilize the indole-3-pyruvate (IPyA) pathway, where tryptophan transaminases first convert Trp to indole-3-pyruvic acid (IPyA). The pivotal enzyme, indole-3-pyruvate decarboxylase (encoded by ipdC), then catalyzes IPyA to indole-3-acetaldehyde (IAAld). A subsequent oxidation yields IAA, which undergoes regioselective hydroxylation at C4 to form the target compound [6] [9].
Regulation of this pathway is intricately linked to aromatic amino acid sensing. In Enterobacter cloacae, the transcriptional regulator TyrR activates ipdC expression in response to tryptophan, phenylalanine, and tyrosine availability. This co-regulation suggests 4-hydroxy-IAA production is nutritionally coordinated with host plant exudate profiles, positioning the compound as a metabolic bridge in plant-microbe communication [6]. Actinomycetes like Streptomyces spp. employ alternative routes, potentially involving hydroxylation earlier in the pathway (e.g., at the indole-3-acetamide stage), though the enzymatic details remain less characterized [1] [22].
The enzymatic conversion to 4-hydroxy-IAA centers on two key reactions: decarboxylation and regiospecific hydroxylation. Indole-3-pyruvate decarboxylase (IPDC) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of IPyA to indole-3-acetaldehyde. Structural studies of bacterial IPDC reveal a conserved catalytic pocket that stabilizes the enolate intermediate through hydrogen bonding with Glu70 and Asn75 residues [9]. The hydroxylation step is mediated by iron(II)/α-ketoglutarate-dependent dioxygenases or cytochrome P450 enzymes. These incorporate molecular oxygen regioselectively at C4 of the indole ring, a position favored due to electron density distribution in the heterocycle.
Table 2: Enzymatic Machinery in 4-Hydroxy-IAA Biosynthesis
Enzyme | Cofactors | Function | Mechanistic Insight |
---|---|---|---|
Indole-3-pyruvate decarboxylase (IPDC) | Thiamine pyrophosphate (TPP), Mg²⁺ | Decarboxylates IPyA to IAAld | Nucleophilic attack by TPP ylide; proton transfer |
C4-Indole dioxygenase | Fe²⁺, α-ketoglutarate, O₂ | Hydroxylates IAA at C4 position | Radical mechanism with succinate byproduct |
Transaminase (AAT) | Pyridoxal-5'-phosphate (PLP) | Converts Trp to IPyA | Schiff base formation with PLP |
For dioxygenases, mechanistic parallels exist with ent-A from E. coli, which oxidizes 2,3-dihydro-2,3-dihydroxybenzoate using NAD⁺. Here, stereospecific hydride transfer targets the si face of NAD⁺, yielding a ketone intermediate that aromatizes spontaneously [10]. Analogously, 4-hydroxylation of IAA likely generates a transient dihydrodiol that dehydrates to the stable aromatic product. Fungal enzymes like trihydroxynaphthalene reductase (3HNR) also show activity toward dihydroxybenzopyranone analogs, suggesting evolutionary adaptability in aromatic modification systems that could contribute to hydroxylated auxin production [2] .
The genetic architecture for 4-hydroxy-IAA production exhibits remarkable conservation across plant-associated microbes, indicative of horizontal gene transfer and selective adaptation to plant niches. The ipdC gene—encoding the rate-limiting enzyme IPDC—is found in conserved genomic clusters among diverse Enterobacteriaceae, including Pantoea dispersa, Enterobacter cloacae, and Bacillus spp. [6] [9]. These clusters frequently include genes for tryptophan uptake (mtr permease) and regulators (tyrR), forming an integrated module for substrate sensing and pathway activation.
Table 3: Conserved Genetic Elements in 4-Hydroxy-IAA Producing Symbionts
Genomic Element | Function | Conserved Taxa | Regulatory Trigger |
---|---|---|---|
ipdC | Indole-3-pyruvate decarboxylase | Enterobacter, Bacillus, Pantoea | Tryptophan; TyrR activation [6] |
tyrR | Transcriptional regulator | γ-Proteobacteria | Aromatic amino acids [6] |
aat | Aromatic aminotransferase | Plants, fungi, bacteria | Nitrogen status [8] |
C4-oxy | Putative dioxygenase | Pseudomonas, Streptomyces | Oxygen tension [1] |
In ectomycorrhizal fungi like Tricholoma vaccinum, IAA biosynthetic genes (e.g., iaaM homologs) co-localize with multidrug transporters (mte1) that secrete auxins into the plant interface (Hartig net) [1] [17]. This genomic organization enhances metabolic flux toward hydroxylated derivatives when plants secrete tryptophan-rich exudates. Evolutionary analyses reveal that ipdC shares ancestral roots with pyruvate decarboxylases in Saccharomycetes, but acquired specialized functions in plant-associated proteobacteria through gene duplication and neofunctionalization. This conservation underscores 4-hydroxy-IAA’s role as a co-evolved signaling molecule in plant-microbe interactions, where it fine-tunes root architecture for improved nutrient access in exchange of microbial carbon sources [1] [6] [9].
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